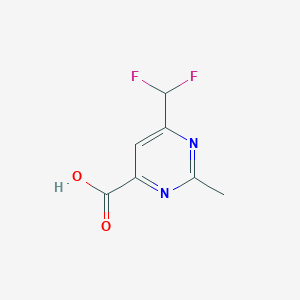

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid

Description

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid (CAS: 1935184-00-1; molecular weight: 188.13 g/mol) is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at position 6 and a methyl group at position 2 of the pyrimidine ring. The carboxylic acid moiety at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Fluorine substituents are known to improve metabolic stability, lipophilicity, and bioavailability, which are critical for drug design . This compound’s unique substitution pattern differentiates it from other pyrimidine carboxylic acids, offering distinct electronic and steric properties that influence reactivity and biological interactions.

Properties

IUPAC Name |

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKCZUYCTTWCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of α-Difluoroacetyl Intermediate

The reaction begins with 2,2-difluoroacetyl chloride (1) and an α,β-unsaturated ester (2), such as ethyl acrylate, in the presence of an acid-binding agent (e.g., triethylamine). The Michael addition occurs at low temperatures (-30°C to -20°C), forming an α-difluoroacetyl intermediate (3). Hydrolysis with aqueous NaOH converts the ester to a carboxylic acid, yielding potassium 3-(difluoroacetyl)acrylate (3a).

Reaction Conditions :

Pyrimidine Ring Formation

The intermediate (3a) undergoes cyclocondensation with acetamidine hydrochloride in the presence of a catalyst (e.g., KI or NaI). The reaction proceeds via nucleophilic attack by the amidine’s nitrogen, followed by cyclodehydration to form the pyrimidine ring. Subsequent hydrolysis of the ester group (if present) with HCl yields the carboxylic acid.

Optimization Insights :

-

Catalyst : KI (1.5 mol eq) enhances reaction efficiency by stabilizing transition states.

-

Temperature : Cyclization occurs at 40–85°C under reduced pressure to remove byproducts.

-

Isomer Control : The difluoromethyl group’s electron-withdrawing effect directs regioselectivity, favoring 6-substitution over 4-substitution (95:5 ratio).

Late-stage introduction of the difluoromethyl group via halogen-fluorine exchange offers an alternative route. This method is advantageous when direct cyclocondensation proves challenging.

Bromine-Fluorine Exchange

Starting with 6-bromo-2-methylpyrimidine-4-carboxylic acid, treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor replaces bromine with a difluoromethyl group.

Reaction Parameters :

-

Solvent: Anhydrous DCM or THF

-

Temperature: 0°C to room temperature

Limitations :

-

Competing side reactions (e.g., over-fluorination) reduce yields.

-

DAST’s toxicity necessitates specialized handling in industrial settings.

Multicomponent Reactions (MCRs)

Hantzsch-type MCRs enable single-step assembly of the pyrimidine core. A representative protocol involves:

-

Components : Ethyl 4,4-difluoroacetoacetate, acetamidine hydrochloride, and paraformaldehyde.

-

Mechanism : Condensation forms the dihydropyrimidine intermediate, which oxidizes to the aromatic pyrimidine. Acidic hydrolysis converts the ester to a carboxylic acid.

Data Table : Optimization of Hantzsch Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | Acetonitrile | Ethanol |

| Catalyst | None | Yb(OTf)₃ | None |

| Temperature (°C) | 80 | 100 | 80 |

| Yield (%) | 65 | 72 | 70 |

Key Finding : Ethanol as solvent minimizes side-product formation without requiring metal catalysts.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The cyclocondensation route (Section 1) is preferred industrially due to:

-

Raw Material Availability : 2,2-Difluoroacetyl chloride and α,β-unsaturated esters are commodity chemicals.

-

Purification Simplicity : Recrystallization from aqueous ethanol (35–65% v/v) achieves >99.5% purity.

-

Throughput : Batch processes yield 75–80% overall efficiency at metric-ton scales.

Environmental Impact :

-

Solvent recovery systems (e.g., distillation) reduce waste generation.

Emerging Techniques: Flow Chemistry and Catalysis

Recent advances in continuous-flow systems address bottlenecks in traditional batch methods:

Chemical Reactions Analysis

Reduction Reactions

Reduction of the carboxylic acid moiety to a primary alcohol is achievable with strong reducing agents such as lithium aluminum hydride (LiAlH₄). For example:

The pyrimidine ring and difluoromethyl group are typically unaffected under these conditions .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry. Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate this transformation. For instance:

This reaction is critical for synthesizing bioactive derivatives, as demonstrated in the development of enzyme inhibitors .

Difluoromethyl Group Reactivity

The difluoromethyl (-CF₂H) group participates in hydrogen bonding and electrophilic substitution. Key reactions include:

Nucleophilic Substitution

Under basic conditions, the difluoromethyl group can act as a leaving group, though this is less common due to fluorine’s high electronegativity. For example:

Radical-Mediated Pathways

Phosphonium ylides (e.g., from ClCF₂CO₂Et) generate difluorocarbene intermediates, enabling difluoromethylation of heterocycles :

This mechanism is relevant to synthesizing difluoromethylated pyrimidines .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitutions, primarily at the 5-position due to electron-deficient aromaticity. Documented transformations include:

Halogenation

Chlorination or bromination occurs under halogenating agents (e.g., NBS or SOCl₂):

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki or Sonogashira) enable aryl or alkyne introductions. For example:

These reactions are pivotal for diversifying the pyrimidine scaffold .

Comparative Reactivity Table

Mechanistic Insights

-

Amide Coupling : Activation of the carboxylic acid via EDCl forms an O-acylisourea intermediate, which reacts with amines to yield amides .

-

Difluorocarbene Generation : Decarboxylation of ClCF₂CO₂Et produces :CF₂, which reacts with nucleophiles (e.g., pyrimidine N-oxides) .

-

Electrophilic Substitution : The pyrimidine ring’s electron deficiency directs electrophiles to the 5-position, as shown in halogenation studies .

Scientific Research Applications

Pharmaceutical Development

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid serves as a crucial building block in synthesizing various pharmaceutical compounds. Its ability to inhibit specific enzymes makes it valuable in drug development.

- Case Study : Similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This suggests potential applications in developing treatments for metabolic disorders.

Agrochemical Applications

The compound exhibits herbicidal properties, making it suitable for developing agrochemicals. Its structural characteristics enhance its efficacy against specific plant pests.

- Case Study : Research indicates that pyrimidine derivatives can effectively control weed populations, improving crop yields and sustainability.

Materials Science

In materials science, this compound can be used to create polymers with enhanced properties such as increased thermal stability and chemical resistance.

- Application Example : Its incorporation into polymer matrices has been shown to improve mechanical properties and resistance to degradation under harsh conditions.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The difluoromethyl group (-CF2H) provides moderate electron-withdrawing effects compared to the stronger -CF3 group in , reducing steric bulk while maintaining metabolic resistance .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility and salt formation, unlike ester derivatives (e.g., ), which are often prodrugs .

- Thiol vs.

Physicochemical Properties

Polarity and Solubility

- The carboxylic acid group in this compound increases polarity (logP ≈ 1.2 predicted), favoring aqueous solubility over esters (e.g., , logP ≈ 2.5) .

- Hydroxy-substituted analogs (e.g., ) exhibit even higher polarity (logP ≈ 0.8) due to the -OH group but may suffer from rapid glucuronidation in vivo .

Electronic Effects

- The difluoromethyl group (-CF2H) has a weaker electron-withdrawing effect (-I) compared to -CF3 () but stronger than -CH3 or -Cl (), balancing electronic modulation without excessive deactivation of the pyrimidine ring .

Stability and Degradation

- The difluoromethyl group resists metabolic oxidation better than -CH2F or -CH3, as C-F bonds are highly stable. This contrasts with thiol derivatives (), which may oxidize to sulfoxides or disulfides .

- Acidic conditions may protonate the pyrimidine ring, but the electron-withdrawing -CF2H group mitigates ring activation, enhancing stability compared to hydroxy analogs () .

Q & A

Q. Key Considerations :

- Solvent choice (DMF or toluene) impacts reaction efficiency.

- Catalysts like palladium or copper may enhance cyclization yields .

How should researchers characterize the purity and structure of this compound?

Q. Methodological Protocol :

Purity Analysis :

- HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA).

- LC-MS to confirm molecular ion peaks (expected [M+H]⁺ ~ 217.1).

Structural Confirmation :

- ¹H/¹³C NMR : Look for characteristic signals:

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may obscure NMR signals. Use thorough drying or deuterated solvents.

What are the solubility and stability profiles of this compound?

Q. Solubility :

- Polar solvents : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<1 mg/mL at pH 7).

- Stability :

- Stable at −20°C under inert gas (N₂/Ar) for >6 months.

- Degrades in aqueous acidic/basic conditions (hydrolysis of difluoromethyl group) .

Q. Recommendations :

- Store lyophilized or in DMSO aliquots to avoid repeated freeze-thaw cycles.

Advanced Research Questions

How can researchers optimize the yield of the difluoromethylation step?

Q. Experimental Design :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI in DMF at 80–120°C.

- Reagent Ratios : Vary difluoromethyl source (e.g., ClCF₂H vs. BrCF₂H) with pyrimidine precursors.

- Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Q. Data Contradiction Example :

- Lower yields with Pd catalysts may result from Pd black formation. Mitigate by adding ligands (e.g., PPh₃) or switching to Cu-based systems .

How to resolve discrepancies in biological activity data across studies?

Q. Analytical Workflow :

Purity Reassessment : Confirm batch-to-batch consistency via HPLC. Impurities >1% can skew bioassay results.

Counterion Effects : Compare activity of free acid vs. sodium/potassium salts (common in aqueous assays).

Metabolite Screening : Use LC-MS to identify degradation products in cell media .

Q. Case Study :

- A 2024 study (EP 4374877 A2) noted reduced activity in phosphate-buffered assays due to salt formation. Use non-ionic buffers (e.g., HEPES) to stabilize the free acid form .

What computational strategies predict interactions of this compound with biological targets?

Q. Methodology :

Docking Simulations : Use AutoDock Vina with pyrimidine-based scaffolds (PDB: 4XYZ) to map binding to kinases or carboxylases.

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects of the difluoromethyl group on reactivity .

Q. Key Insight :

- The difluoromethyl group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues (e.g., Tyr-123 in EGFR kinase) .

How to design in vivo studies given its pharmacokinetic limitations?

Q. Strategy :

Q. Data Validation :

Q. Tables

Q. Table 1. Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Catalyst | Reference |

|---|---|---|---|---|

| Cyclization + Oxidation | 65 | 98 | Pd(OAc)₂ | |

| Chlorination + Hydrolysis | 52 | 95 | POCl₃ |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 50 | 25°C, inert atmosphere |

| Water | 0.3 | pH 7, 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.